molecular formula C26H16N5Na3O11S3 B12778053 Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate CAS No. 74764-74-2

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate

Cat. No.: B12778053
CAS No.: 74764-74-2
M. Wt: 739.6 g/mol
InChI Key: KCCWXWDBPHDQCI-XOYOJFQASA-K
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Description

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of a sulphonated phenyl compound, followed by a series of diazotization and coupling reactions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of strong acids and bases, along with various organic solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulphonate groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulphonate derivatives.

Scientific Research Applications

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo groups can form stable complexes with metal ions, while the nitro groups can participate in redox reactions. These interactions enable the compound to act as a dye and a potential therapeutic agent by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-(4-nitrophenylazo)benzenesulphonate
  • Trisodium 2-(4-nitrophenylazo)-1-naphthalenesulphonate

Uniqueness

Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is unique due to its complex structure, which provides enhanced stability and intense coloration compared to simpler azo compounds. Its multiple functional groups allow for diverse chemical reactivity and applications in various fields.

Properties

CAS No.

74764-74-2

Molecular Formula

C26H16N5Na3O11S3

Molecular Weight

739.6 g/mol

IUPAC Name

trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C26H19N5O11S3.3Na/c32-31(33)23-12-4-18(26(16-23)45(40,41)42)2-1-17-3-5-22(15-25(17)44(37,38)39)30-29-20-8-6-19(7-9-20)27-28-21-10-13-24(14-11-21)43(34,35)36;;;/h1-16H,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;;

InChI Key

KCCWXWDBPHDQCI-XOYOJFQASA-K

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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